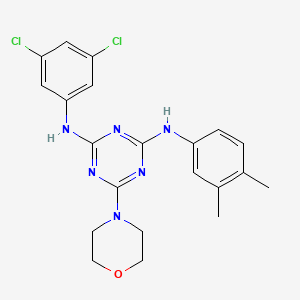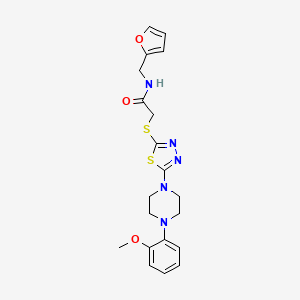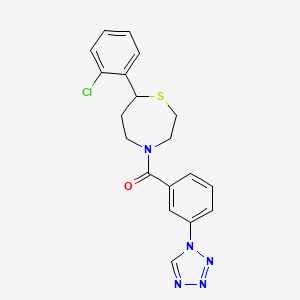
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide, also known as BDF 610, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of oxalamide derivatives and has shown promising results in various research studies.
Mecanismo De Acción
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn activates dopamine receptors and produces its pharmacological effects. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has been shown to have a higher affinity for the dopamine transporter than other commonly used DAT inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of extracellular dopamine in the striatum and prefrontal cortex, which are regions of the brain associated with reward, motivation, and cognition. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has also been shown to increase the activity of tyrosine hydroxylase, which is the rate-limiting enzyme in dopamine synthesis. Additionally, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has been found to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 in lab experiments is its high selectivity and potency for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 is its high cost and limited availability. Moreover, its effects may vary depending on the species and strain of the animal used in the study.
Direcciones Futuras
There are several future directions for the use of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 in scientific research. One of the areas of interest is the study of the role of dopamine in neuropsychiatric disorders such as depression, anxiety, and addiction. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 can also be used to study the effects of chronic stress on the dopamine system and its role in stress-related disorders. Additionally, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 can be used in the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 is a potent and selective inhibitor of the dopamine transporter that has been widely used in scientific research. Its pharmacological properties make it a valuable tool for studying the role of dopamine in various neurological disorders. However, its high cost and limited availability are some of the limitations for its use in lab experiments. Nonetheless, there are several future directions for the use of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 in scientific research.
Métodos De Síntesis
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 can be synthesized by reacting 2-(dimethylamino)ethylamine with 3,4-difluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with benzofuran-2-carboxylic acid to obtain N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610. The purity of the compound can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has been extensively used in scientific research for its various pharmacological properties. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,4-difluorophenyl)oxalamide 610 has also been shown to have antidepressant-like effects in animal models and has been used to study the mechanism of action of antidepressants.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-25(2)16(18-9-12-5-3-4-6-17(12)28-18)11-23-19(26)20(27)24-13-7-8-14(21)15(22)10-13/h3-10,16H,11H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLVKWJQNQGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)

![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)





![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)


![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)
